N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine
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Overview
Description
N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-1,4-dimethyl-9H-carbazole and 2,2-diethoxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature and time are optimized to achieve the desired product yield.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as a pharmaceutical agent.
Industry: The compound’s unique properties may make it useful in materials science and organic electronics.
Mechanism of Action
The mechanism by which N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine exerts its effects involves interactions with molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are influenced by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine: can be compared with other carbazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other carbazole derivatives.
Properties
CAS No. |
18073-24-0 |
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Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine |
InChI |
InChI=1S/C22H28N2O3/c1-6-26-20(27-7-2)13-23-12-16-10-14(3)22-21(15(16)4)18-11-17(25-5)8-9-19(18)24-22/h8-12,20,24H,6-7,13H2,1-5H3 |
InChI Key |
ZXVPQTHSMZSUAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN=CC1=C(C2=C(C(=C1)C)NC3=C2C=C(C=C3)OC)C)OCC |
Origin of Product |
United States |
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